molecular formula C6H4ClN3 B1287741 2-Amino-6-chloronicotinonitrile CAS No. 52471-07-5

2-Amino-6-chloronicotinonitrile

Cat. No.: B1287741
CAS No.: 52471-07-5
M. Wt: 153.57 g/mol
InChI Key: DRPHIMYWMOWYFI-UHFFFAOYSA-N
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Description

2-Amino-6-chloronicotinonitrile is a chemical compound with the molecular formula C6H4ClN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the sixth position on the pyridine ring

Scientific Research Applications

2-Amino-6-chloronicotinonitrile has a wide range of scientific research applications:

Mechanism of Action

Safety and Hazards

2-Amino-6-chloronicotinonitrile is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of nitrilase with ideal catalytic properties is crucial for the biosynthetic route with industrial potential . Nitrilase-catalyzed hydrolysis is regarded as a promising alternative for 2-chloronicotinic acid production, which proceeds under mild conditions .

Biochemical Analysis

Biochemical Properties

2-Amino-6-chloronicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridine and trifluoroacetic anhydride in dioxane, leading to the formation of specific reaction products

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can impact the stability and function of cellular components, leading to changes in cellular behavior . These effects are essential for exploring the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with pyridine and trifluoroacetic anhydride in dioxane is an example of its molecular mechanism . Understanding these interactions is crucial for developing targeted therapies and biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under specific conditions, but its activity may decrease over time due to degradation . These temporal effects are essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s impact on cellular function and metabolism can be dose-dependent . Understanding these dosage effects is crucial for determining safe and effective therapeutic doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with pyridine and trifluoroacetic anhydride in dioxane is an example of its involvement in metabolic pathways . These interactions are essential for understanding the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that affect its localization and accumulation. Studies have shown that it can be transported and distributed to specific cellular compartments, influencing its activity and function . Understanding these transport and distribution mechanisms is crucial for developing targeted therapies.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Studies have shown that its localization can influence its interactions with biomolecules and its overall activity

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-6-chloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride with trifluoroacetic anhydride in the presence of pyridine . The reaction is typically carried out in dioxane at room temperature.

Industrial Production Methods

Industrial production methods for this compound often involve multi-component reactions. For example, a one-pot multi-component reaction using arylaldehydes, methylketones, malononitrile, and ammonium acetate in the presence of tetrabutyl ammonium bromide as a catalyst in an aqueous medium has been reported . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloronicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include trifluoroacetic anhydride, pyridine, and ammonium acetate. Reaction conditions typically involve moderate temperatures and the use of solvents like dioxane and aqueous media .

Major Products Formed

Major products formed from reactions involving this compound include various substituted pyridines and pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-chloronicotinonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

2-amino-6-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPHIMYWMOWYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604988
Record name 2-Amino-6-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52471-07-5
Record name 2-Amino-6-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

11.15 g (53.6 mmol) of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (Example 27A) were initially charged in dioxane, 13 ml (161 mmol) of pyridine were added and the mixture was cooled to 0° C. 8.3 ml (58.95 mmol) of trifluoroacetic anhydride were added, and the reaction was warmed to RT and then stirred at 60° C. for 2 h. The reaction mixture was taken up in a mixture of ethyl acetate and sodium bicarbonate solution. The organic phase was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated on a rotary evaporator. The residue was suspended in dichloromethane:diethyl ether 3:1, and the solid was filtered off with suction and dried. This gave 5.56 g (66% of theory) of the product as a solid.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

11.15 g (53.6 mmol) of 2-amino-6-chloropyridine-3-carbaldehyde oxime hydrochloride (Example 108A) are introduced into dioxane, 13 ml (161 mmol) of pyridine are added, and the mixture is cooled to 0° C. 8.3 ml (58.95 mmol) of trifluoroacetic anhydride are added, and the reaction is allowed to warm to RT and then stirred at 60° C. for 2 h. The reaction mixture is taken up in a mixture of ethyl acetate and sodium bicarbonate solution. The organic phase is washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated in a rotary evaporator. The residue is suspended in 3:1 dichloromethane:diethyl ether, and the solid is filtered off with suction and dried. 5.56 g (66% of theory) of the product are obtained as a solid.
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